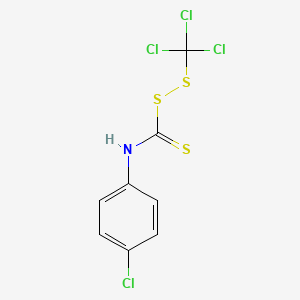
trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethylsulfanyl group and a 4-chlorophenylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate typically involves the reaction of trichloromethylsulfanyl compounds with 4-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)methanesulfonamide
- N-(4-chlorophenyl)-4-methylbenzenesulfonamide
- 4-(4-chlorophenyl)sulfonylbenzoic acid derivatives
Uniqueness
Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65331-38-6 |
|---|---|
Fórmula molecular |
C8H5Cl4NS3 |
Peso molecular |
353.1 g/mol |
Nombre IUPAC |
trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H5Cl4NS3/c9-5-1-3-6(4-2-5)13-7(14)15-16-8(10,11)12/h1-4H,(H,13,14) |
Clave InChI |
MRBIMEZLDVKLCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)SSC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


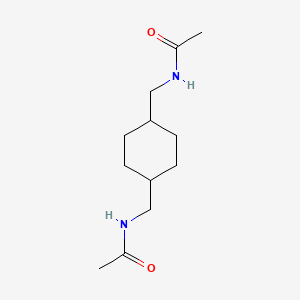
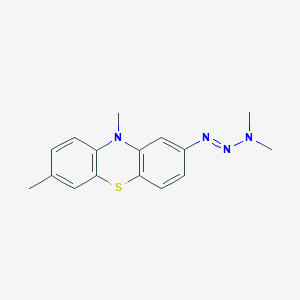
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
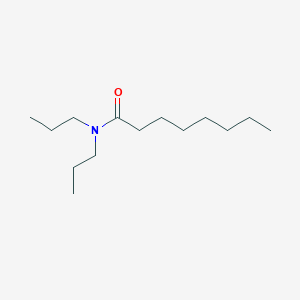
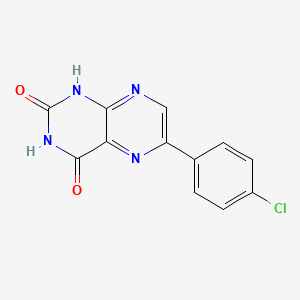

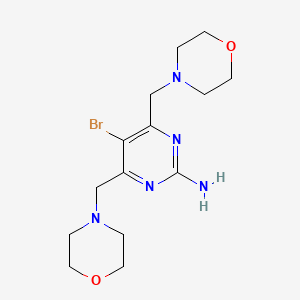


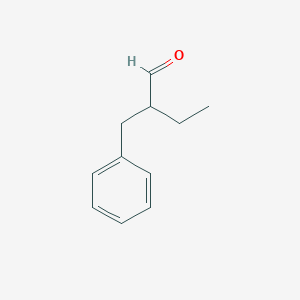
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
